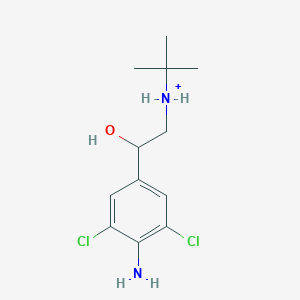![molecular formula C16H16O4 B1240049 4-[(E)-2-(4-hidroxi-3-metoxifenil)etenil]-2-metoxifenol CAS No. 7329-69-3](/img/structure/B1240049.png)
4-[(E)-2-(4-hidroxi-3-metoxifenil)etenil]-2-metoxifenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of renewable polymers and materials.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as stilbenes, interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The compound is a type of stilbene, and it is known that stilbene cleaving oxygenases (SCOs), also known as lignostilbene-α,β-dioxygenases (LSDs), mediate the oxidative cleavage of the olefinic double bonds of lignin-derived intermediate phenolic stilbenes, yielding small modified benzaldehyde compounds . This suggests that the compound might interact with its targets in a similar manner, undergoing oxidative cleavage to produce downstream products .
Biochemical Pathways
The compound is involved in the reaction catalyzed by the enzyme lignostilbene-α,β-dioxygenase (LSD, EC β 1.13.11.43), which cleaves the central double bond of stilbenes, forming two phenolic aldehydes . This reaction is part of the larger carotenoid cleavage oxygenases family .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The cleavage of the compound by LSD results in the formation of two phenolic aldehydes . These products can further interact with various biochemical pathways, potentially influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Análisis Bioquímico
Biochemical Properties
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene plays a crucial role in biochemical reactions, particularly in the oxidative cleavage of lignin-derived stilbenes. The enzyme lignostilbene alpha beta-dioxygenase (EC 1.13.11.43) catalyzes the oxidative cleavage of the interphenyl double bond in 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene, resulting in the formation of vanillin . This enzyme is an iron protein that incorporates two atoms of oxygen into the substrate, facilitating the degradation of diarylpropane-type structures in lignin .
Cellular Effects
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage. Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune response and inflammation . This modulation can lead to altered gene expression and reduced inflammation in cells.
Molecular Mechanism
The molecular mechanism of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene involves its interaction with various biomolecules. The compound binds to the active site of lignostilbene alpha beta-dioxygenase, facilitating the cleavage of the interphenyl double bond . This interaction is crucial for the enzyme’s catalytic activity. Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can inhibit or activate other enzymes involved in oxidative stress responses, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and anti-inflammatory properties without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene is involved in metabolic pathways related to lignin degradation. The enzyme lignostilbene alpha beta-dioxygenase catalyzes the conversion of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene to vanillin, a key intermediate in lignin metabolism . This reaction involves the incorporation of oxygen atoms into the substrate, leading to the cleavage of the interphenyl double bond . The metabolic pathway also involves other enzymes and cofactors that facilitate the degradation and utilization of lignin-derived compounds.
Transport and Distribution
The transport and distribution of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s role in modulating cellular functions and protecting against oxidative damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide. This method yields the compound in an 86% yield . The reaction involves the use of lead electrodes and a voltage of 9.5 V at 25°C for 3 hours .
Industrial Production Methods
The use of renewable feedstocks like vanillin makes this method environmentally friendly and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative cleavage by lignostilbene alphabeta-dioxygenase, which converts it into vanillin .
Common Reagents and Conditions
Oxidation: The compound reacts with oxygen in the presence of lignostilbene alphabeta-dioxygenase to form vanillin.
Substitution: The methoxy and hydroxyl groups on the phenyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Major Products
Oxidation: Vanillin.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Comparación Con Compuestos Similares
Similar Compounds
Hydrovanilloin: 1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol, a related compound with similar synthetic routes and applications.
Uniqueness
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol is unique due to its specific structural features, which allow it to undergo oxidative cleavage to form vanillin. This reaction is not commonly observed in other similar compounds, making it a valuable compound for specific applications in chemistry and biology .
Propiedades
IUPAC Name |
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-11(5-7-13(15)17)3-4-12-6-8-14(18)16(10-12)20-2/h3-10,17-18H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXJFAYGYIGRU-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272852 | |
| Record name | (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7329-69-3 | |
| Record name | (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7329-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-But-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1239969.png)
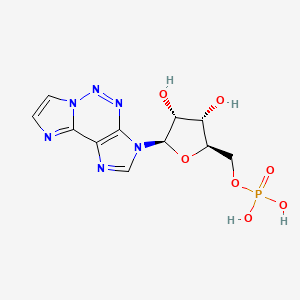
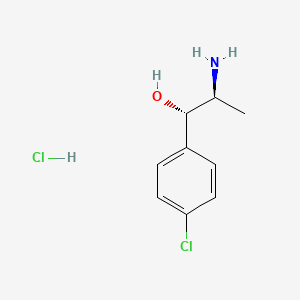
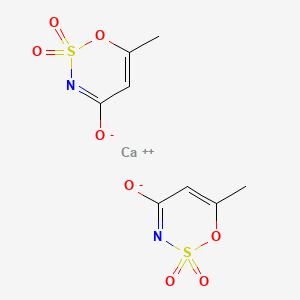
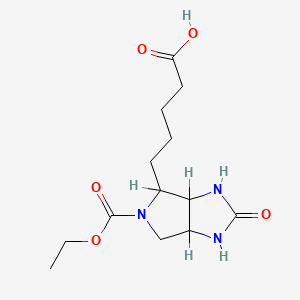

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide](/img/structure/B1239979.png)
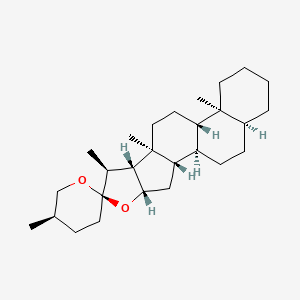
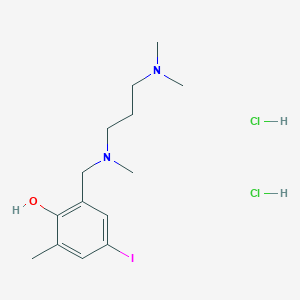
![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)


